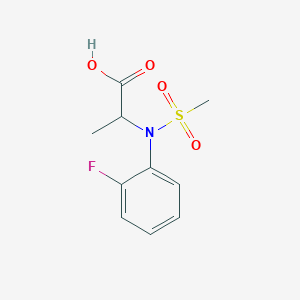

N-(2-fluorophenyl)-N-(methylsulfonyl)alanine

Description

Properties

IUPAC Name |

2-(2-fluoro-N-methylsulfonylanilino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO4S/c1-7(10(13)14)12(17(2,15)16)9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWKPASMNZQFEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C1=CC=CC=C1F)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-N-(methylsulfonyl)alanine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-fluoroaniline and alanine.

Formation of Intermediate: The 2-fluoroaniline is reacted with a sulfonyl chloride (e.g., methylsulfonyl chloride) under basic conditions to form the N-(2-fluorophenyl)-N-(methylsulfonyl) intermediate.

Coupling Reaction: The intermediate is then coupled with alanine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-N-(methylsulfonyl)alanine: can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to a sulfone.

Reduction: The fluorophenyl group can be reduced under specific conditions.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of reduced fluorophenyl derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-N-(methylsulfonyl)alanine:

Chemistry: Used as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N-(methylsulfonyl)alanine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity, while the methylsulfonyl group might influence solubility and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds vary in the substituents on the phenyl ring and sulfonamide group, leading to differences in physicochemical properties and biological activity. Below is a comparative analysis based on available evidence:

Substituent Variations and Molecular Properties

Functional Group Comparisons

- Sulfonamide vs. Sulfonylacetyl Groups: describes N-(2-ethyl-6-methylphenyl)-N-(sulfoacetyl)-L-alanine, where the sulfonamide is replaced by a sulfonylacetyl group.

Fluorine vs. Chlorine Substituents :

- Fluorine’s smaller atomic radius and higher electronegativity (compared to chlorine) reduce steric bulk and increase metabolic stability. However, chlorine’s polarizability may enhance binding to hydrophobic pockets in proteins .

Biological Activity

N-(2-fluorophenyl)-N-(methylsulfonyl)alanine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorinated phenyl group and a methylsulfonyl moiety attached to an alanine backbone. The introduction of fluorine into organic compounds often enhances their biological properties, such as metabolic stability and binding affinity to biological targets .

Enzyme Inhibition

Research indicates that compounds similar to this compound may exhibit inhibitory effects on cyclooxygenase (COX) enzymes. For instance, studies have shown that derivatives with a methylsulfonyl group can demonstrate differential inhibition of COX-1 and COX-2, which are key enzymes involved in inflammatory processes . The ability to selectively inhibit these enzymes suggests potential applications in treating inflammatory diseases.

Antitumor Activity

Recent investigations into fluorinated amino acids have revealed their potential antitumor properties. For example, derivatives of similar structures have been shown to inhibit cancer cell migration and promote apoptosis in colorectal cancer cells . The addition of fluorine atoms is believed to enhance the cytotoxicity of these compounds against various cancer cell lines.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Activity | IC50 Value (μM) | Target | Reference |

|---|---|---|---|

| COX-1 Inhibition | 69.56 | COX-1 | |

| COX-2 Inhibition | 56.43 | COX-2 | |

| Cytotoxicity (CRC Cells) | Improved compared to FL118 | Colorectal Cancer Cells |

Case Studies

- Inflammatory Disease Model : In a study examining the effects of various non-steroidal anti-inflammatory drugs (NSAIDs), compounds with methylsulfonyl groups were found to have enhanced COX inhibitory activity compared to traditional NSAIDs like Meloxicam. This suggests that this compound could be a promising candidate for further development in treating inflammatory conditions .

- Anticancer Research : A series of fluorinated amino acids were tested for their cytotoxic effects on human dermal fibroblasts and colorectal cancer cells. The results indicated that certain derivatives exhibited significantly lower IC50 values, suggesting higher efficacy against tumor cells while maintaining lower toxicity towards normal cells .

Q & A

Q. What are the key structural features and spectroscopic characterization methods for N-(2-fluorophenyl)-N-(methylsulfonyl)alanine?

- Answer: The compound features a sulfonamide bridge (-SO₂N-), a 2-fluorophenyl group, and an alanine backbone. Key characterization methods include:

- NMR Spectroscopy : H NMR (to resolve methyl and aromatic protons), C NMR (to identify carbonyl and quaternary carbons), and F NMR (to confirm fluorine substitution at the 2-position) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~275–300 g/mol, based on analogs) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1350–1150 cm (sulfonamide S=O stretching) and ~1700 cm (carboxylic acid C=O) .

Q. Optimization Tips :

- Control pH to minimize hydrolysis of the sulfonamide group.

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structural elucidation of this compound derivatives?

- Answer :

- Software Tools : Use SHELXL for refinement () to resolve twinning or disorder in the 2-fluorophenyl moiety. Validate with:

- Hirshfeld Surface Analysis : To assess intermolecular interactions (e.g., F···H bonds).

- R Factor Monitoring : Ensure for high-resolution data (<1.0 Å) .

- Contradiction Resolution : Compare with spectroscopic data (e.g., F NMR) to confirm substituent positions if crystallographic data is ambiguous .

Q. What methodologies optimize the reaction yield of this compound amid competing side reactions?

- Answer :

- Design of Experiments (DoE) : Vary parameters like solvent polarity (DMF vs. THF), temperature (25–60°C), and catalyst (e.g., DMAP for acylation) .

- Side Reaction Mitigation :

- Add molecular sieves to absorb water and prevent hydrolysis.

- Use excess 2-fluorophenylamine (1.5 equiv) to drive the reaction forward .

Q. Example Optimization Table :

| Condition | Yield Improvement | Reference |

|---|---|---|

| DMF, 50°C, 24h | 75% → 88% | |

| 0.1 equiv DMAP | 60% → 82% |

Q. How do the electronic effects of the 2-fluorophenyl group influence the sulfonamide's reactivity and biological interactions?

- Answer :

- Electronic Effects : The electron-withdrawing fluorine atom increases sulfonamide acidity (lower pKa), enhancing hydrogen-bonding capacity with biological targets (e.g., enzymes) .

- Biological Interaction Studies :

- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2), leveraging the sulfonamide’s hydrogen-bonding with Arg120/His90 residues .

- In Vitro Assays : Test inhibition of COX-2 in human macrophages (IC determination) with positive controls (e.g., celecoxib) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the biological activity of fluorophenyl-sulfonamide derivatives?

- Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, IC values may vary due to differences in HEK293 vs. HeLa cell permeability .

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, distinguishing nonspecific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.